molecular formula C10H10ClN3O B2372383 [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 2097988-95-7

[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B2372383
CAS No.: 2097988-95-7
M. Wt: 223.66
InChI Key: MYPAKCNQXQCNRD-UHFFFAOYSA-N
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Description

[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The starting materials for this synthesis include 2-chloro-6-methylphenyl azide and propargyl alcohol. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a copper(I) catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced triazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. The triazole ring is known for its stability and ability to form strong hydrogen bonds, making it useful in biochemical assays.

Medicine

In medicine, derivatives of triazoles are known for their antifungal and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The chloro and methyl groups on the phenyl ring can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
  • [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanol
  • [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propanol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. The presence of both chloro and methyl groups can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

[1-(2-chloro-6-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-3-2-4-9(11)10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPAKCNQXQCNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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